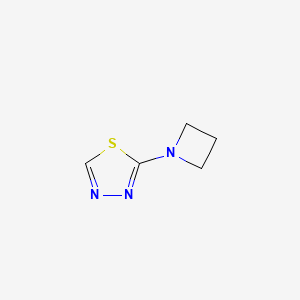

2-(Azetidin-1-yl)-1,3,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

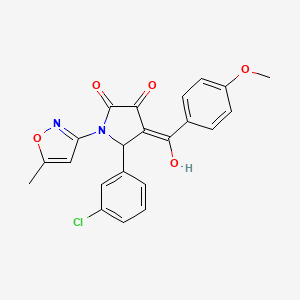

Azetidinones, also known as β-lactams, are a class of compounds that have a four-membered cyclic amide. They are an important class of compounds in medicinal chemistry due to their presence in many pharmacologically active substances .

Synthesis Analysis

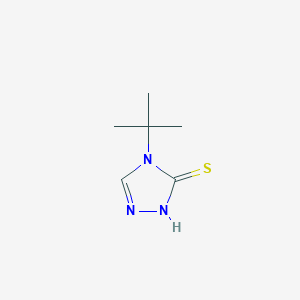

Azetidinones can be synthesized through various methods. One such method involves the use of catalytic amounts of molecular iodine under microwave irradiation . Another method involves multi-step synthesis, where the newly synthesized compounds are well characterized .Molecular Structure Analysis

The molecular structure of azetidinones consists of a four-membered cyclic amide. The exact structure would depend on the specific substituents attached to the azetidinone .Chemical Reactions Analysis

Azetidinones can undergo various chemical reactions. For instance, they can be synthesized from Schiff bases by [2+2] cycloaddition reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of azetidinones depend on their specific structure. For instance, some azetidinones are liquids at room temperature .Scientific Research Applications

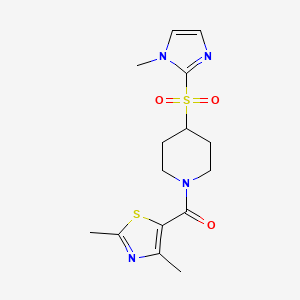

Synthesis of β-Lactam Antibiotics

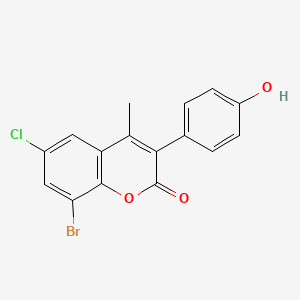

The core structure of 2-(Azetidin-1-yl)-1,3,4-thiadiazole is integral to the synthesis of β-lactam antibiotics. These antibiotics, which include penicillins and cephalosporins, are crucial in combating bacterial infections. The thiadiazole moiety can potentially enhance the antibiotic’s binding affinity to penicillin-binding proteins, thus improving its efficacy .

Antimicrobial Activity

Derivatives of 2-(Azetidin-1-yl)-1,3,4-thiadiazole have been explored for their antimicrobial properties. Research indicates that certain substitutions on the thiadiazole ring can lead to compounds with significant antibacterial and antifungal activities, which is vital in the era of increasing antibiotic resistance .

Green Chemistry Synthesis

The compound’s synthesis process can be optimized using green chemistry principles, such as employing catalytic amounts of molecular iodine and microwave irradiation. This approach minimizes the environmental impact and enhances the reaction’s efficiency, making it a sustainable option for producing various derivatives .

Physicochemical Property Evaluation

The compound’s derivatives are valuable in studying the physicochemical and metabolic properties of related molecules. By analyzing these derivatives, researchers can gain insights into the stability, solubility, and reactivity of similar compounds, which is essential for drug development .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(azetidin-1-yl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-2-8(3-1)5-7-6-4-9-5/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKVODZOBVIBHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NN=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azetidin-1-yl)-1,3,4-thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,2,4]Triazolo[1,5-a]pyrazin-2-yl)prop-2-enamide](/img/structure/B2860744.png)

![2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2860745.png)

![(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2860748.png)

![2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2860761.png)

![N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2860765.png)